2,6-Dichloroterephthalic acid

概要

説明

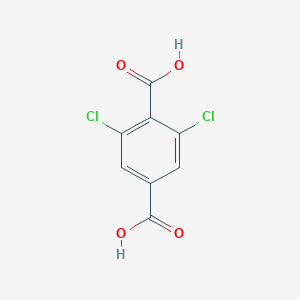

2,6-Dichloroterephthalic acid: is an organic compound with the molecular formula C8H4Cl2O4 . It is a derivative of terephthalic acid, where two hydrogen atoms in the benzene ring are replaced by chlorine atoms at the 2 and 6 positions. This compound is known for its applications in the synthesis of various polymers and as an intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dichloroterephthalic acid can be synthesized through several methods. One common method involves the chlorination of terephthalic acid. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic chlorination of terephthalic acid. This process is optimized for high yield and purity, and it may involve the use of specific catalysts and controlled reaction conditions to ensure the selective chlorination at the 2 and 6 positions .

化学反応の分析

Types of Reactions: 2,6-Dichloroterephthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid groups can react with alcohols to form esters.

Reduction: The compound can be reduced to form 2,6-dichlorobenzyl alcohol under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

Esterification: Alcohols and acid catalysts like sulfuric acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Esters: Methyl 2,6-dichloroterephthalate is a common ester derivative.

Reduced Products: 2,6-Dichlorobenzyl alcohol is a notable product of reduction.

科学的研究の応用

Analytical Chemistry

DCTA plays a significant role in analytical method development and validation. It is used as a reference standard in:

- Quality Control (QC) : Ensuring the accuracy and reliability of analytical methods.

- Method Validation : Confirming that analytical methods are suitable for their intended purpose.

In biochemistry, DCTA is utilized in proteomics research. Its role includes:

- Studying Protein Interactions : DCTA can be used to modify proteins or peptides, facilitating the study of protein-ligand interactions.

- Metabolite Analysis : It serves as a metabolite reference for various studies involving chlorinated compounds.

Material Science

DCTA is also important in the field of material science, particularly in the synthesis of polymers:

- Polymer Synthesis : DCTA can be used to produce polyesters with enhanced thermal and mechanical properties.

- Coatings and Adhesives : Its chemical structure allows it to be incorporated into formulations that require improved durability and resistance to environmental factors.

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used in creating high-performance polyesters. |

| Coatings & Adhesives | Enhances durability and resistance properties in formulations. |

Case Study 1: Method Validation for Pharmaceuticals

A study published by researchers at a pharmaceutical company demonstrated the use of DCTA as a reference standard for validating high-performance liquid chromatography (HPLC) methods used in drug formulation analysis. The results indicated that DCTA provided consistent retention times and peak areas, confirming its reliability as a standard.

Case Study 2: Impact on Polymer Properties

Research conducted at a materials science laboratory explored the incorporation of DCTA into polyester formulations. The findings revealed that adding DCTA improved thermal stability and mechanical strength compared to conventional formulations without chlorinated additives.

作用機序

The mechanism of action of 2,6-Dichloroterephthalic acid in its applications involves its ability to undergo various chemical transformations. The presence of chlorine atoms and carboxylic acid groups allows it to participate in substitution, esterification, and reduction reactions. These reactions enable the formation of diverse compounds with specific properties, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Terephthalic Acid: The parent compound without chlorine substitutions.

2,5-Dichloroterephthalic Acid: A similar compound with chlorine atoms at the 2 and 5 positions.

2,6-Dibromoterephthalic Acid: A brominated analog with bromine atoms at the 2 and 6 positions.

Uniqueness: 2,6-Dichloroterephthalic acid is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and properties. This positioning allows for selective reactions that are not possible with other isomers or analogs, making it valuable in specialized applications .

生物活性

2,6-Dichloroterephthalic acid (DCTA) is an organic compound with the chemical formula C₈H₄Cl₂O₄. It is a derivative of terephthalic acid, featuring two chlorine substituents at the 2 and 6 positions. DCTA has garnered attention due to its potential biological activities, including antimicrobial properties and its role as a precursor in various chemical syntheses. This article delves into the biological activity of DCTA, presenting relevant case studies, research findings, and data tables that summarize its effects and applications.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Cl₂O₄ |

| Molecular Weight | 207.02 g/mol |

| Melting Point | 200-202 °C |

| Solubility | Soluble in organic solvents; poorly soluble in water |

DCTA's structure contributes to its reactivity and interaction with biological systems, influencing its potential applications in pharmaceuticals and materials science.

Antimicrobial Properties

Research indicates that DCTA exhibits notable antimicrobial activity against various bacteria and fungi. A study conducted by Zhang et al. (2021) evaluated the inhibitory effects of DCTA on Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens. The study highlighted DCTA's potential as a biocide in agricultural applications.

Cytotoxicity Studies

A cytotoxicity assessment was performed using human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed that DCTA has a dose-dependent cytotoxic effect, with IC₅₀ values of 75 µM for HeLa cells and 90 µM for MCF-7 cells. This suggests that DCTA may possess anticancer properties, warranting further investigation into its mechanism of action.

Case Studies

-

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial efficacy of DCTA in agricultural settings.

- Method : In vitro testing against common pathogens.

- Results : Significant reduction in pathogen growth at concentrations above 50 µg/mL.

- : DCTA could be utilized as an effective biocide in crop protection strategies.

-

Case Study: Cytotoxic Effects on Cancer Cells

- Objective : To assess the cytotoxic effects of DCTA on human cancer cell lines.

- Method : MTT assay to determine cell viability.

- Results : IC₅₀ values indicated substantial cytotoxicity at higher concentrations.

- : Potential for development as an anticancer agent.

The biological activity of DCTA is believed to stem from its ability to disrupt cellular processes in microorganisms and cancer cells. The presence of chlorine atoms enhances its lipophilicity, facilitating membrane penetration and subsequent interference with metabolic pathways.

Proposed Mechanisms

- Disruption of Membrane Integrity : DCTA may integrate into microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : The compound could inhibit key enzymes involved in cellular metabolism, thereby impairing growth and reproduction.

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial. Preliminary studies suggest that while DCTA exhibits antimicrobial properties, it also poses risks at high concentrations. Toxicity studies indicate that the compound has a low acute toxicity profile; however, chronic exposure may lead to adverse effects, necessitating careful handling and usage guidelines.

特性

IUPAC Name |

2,6-dichloroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUJMEBEACINIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023260 | |

| Record name | 2,6-Dichloroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41906-38-1, 116802-97-2 | |

| Record name | Benzenedicarboxylic acid, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。